Cas no 2137858-80-9 (1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione)

1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione structure
2137858-80-9 structure
Product Name:1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione
CAS No:2137858-80-9
MF:C8H11N3O4S
MW:245.255640268326
CID:6122223
PubChem ID:165744958
Update Time:2025-08-04

1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione Chemical and Physical Properties

Names and Identifiers

    • EN300-704621
    • 2137858-80-9
    • 1-(azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione
    • 1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione
    • Inchi: 1S/C8H11N3O4S/c9-11-10-4-6-8(3-7(12)15-6)1-2-16(13,14)5-8/h6H,1-5H2
    • InChI Key: WPKHEFRMQJXOAR-UHFFFAOYSA-N
    • SMILES: S1(CCC2(CC(=O)OC2CN=[N+]=[N-])C1)(=O)=O

Computed Properties

  • Exact Mass: 245.04702701g/mol
  • Monoisotopic Mass: 245.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 83.2Ų

1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione Pricemore >>

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Additional information on 1-(Azidomethyl)-2-oxa-7lambda6-thiaspiro[4.4]nonane-3,7,7-trione

1-(Azidomethyl)-2-Oxa-7λ6-Thiaspiro[4.4]Nonane-3,7,7-Trione: A Comprehensive Overview

1-(Azidomethyl)-2-Oxa-7λ6-Thiaspiro[4.4]Nonane-3,7,7-Trione is a highly specialized organic compound with the CAS registry number 2137858-80-9. This compound belongs to the class of thiospiro compounds, which are characterized by a spirocyclic structure containing sulfur atoms. The molecule features a unique combination of functional groups, including an azidomethyl group and multiple ketone functionalities, making it a subject of interest in both academic and industrial research.

The structural complexity of this compound arises from its spirocyclic framework, which consists of two fused rings sharing a single atom—the sulfur atom in this case. The presence of the azidomethyl group (-N3CH2) introduces reactive nitrogen species into the molecule, enhancing its potential for participation in various chemical reactions. Recent studies have highlighted the role of such azide-containing compounds in click chemistry, where they serve as valuable precursors for the synthesis of bioactive molecules and advanced materials.

The synthesis of 1-(Azidomethyl)-2-Oxa-7λ6-Thiaspiro[4.4]Nonane-3,7,7-Trione involves a multi-step process that typically begins with the preparation of the thiospiro intermediate. This is followed by functionalization with the azidomethyl group through nucleophilic substitution or other suitable methods. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while minimizing environmental impact.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a precursor in click chemistry reactions makes it valuable in drug discovery programs targeting complex biological pathways. Additionally, the compound's structural rigidity and functional diversity render it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity patterns of 1-(Azidomethyl)-2-Oxa-7λ6-Thiaspiro[4.4]Nonane-3,7,7-Trione. Quantum mechanical calculations have revealed that the azidomethyl group significantly influences the molecule's electronic distribution, enhancing its reactivity towards electrophilic species. These findings have been corroborated by experimental studies that demonstrate improved reaction kinetics when this compound is used as a starting material.

The integration of experimental and computational approaches has also facilitated the exploration of this compound's potential in catalysis. Researchers have identified its ability to act as a ligand in transition metal-catalyzed reactions, opening new avenues for asymmetric synthesis and enantioselective transformations.

In conclusion, 1-(Azidomethyl)-2-Oxa-7λ6-Thiaspiro[4.4]Nonane-3,7,7-Trione stands out as a versatile building block with significant potential across diverse fields. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design novel compounds with tailored properties. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science is expected to grow further.

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